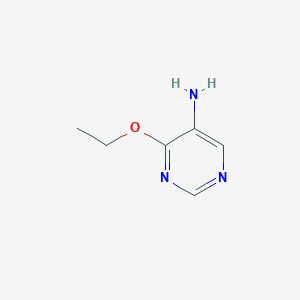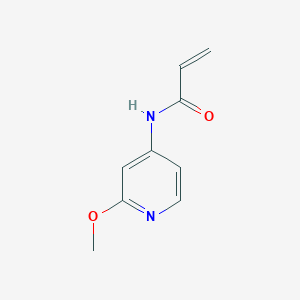
N-(2-Methoxypyridin-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxypyridin-4-yl)prop-2-enamide is a chemical compound characterized by its unique structure, which includes a methoxy group attached to a pyridine ring and an amide group linked to an allyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxypyridine-4-carboxylic acid and prop-2-enamide.
Reaction Conditions: The reaction involves a coupling process, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in the presence of a base such as triethylamine.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The process is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Derivatives with different functional groups replacing the methoxy or amide groups.
Aplicaciones Científicas De Investigación
N-(2-Methoxypyridin-4-yl)prop-2-enamide has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(2-Methoxypyridin-4-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
N-(2-Methoxypyridin-4-yl)prop-2-enamide is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other pyridine derivatives, such as 2-methoxypyridine-4-boronic acid and 2-methoxypyridine-4-carboxylic acid.
Uniqueness: Its specific structure and functional groups confer unique chemical properties and reactivity compared to these similar compounds.
Propiedades
IUPAC Name |
N-(2-methoxypyridin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-8(12)11-7-4-5-10-9(6-7)13-2/h3-6H,1H2,2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCDEYIPRHGRNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
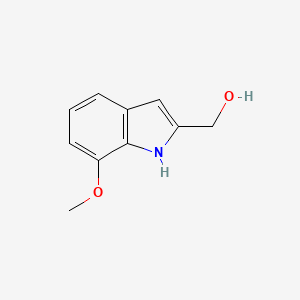

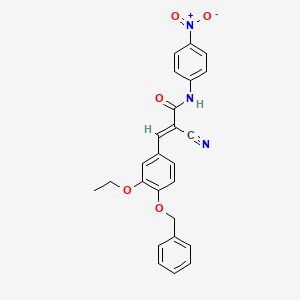
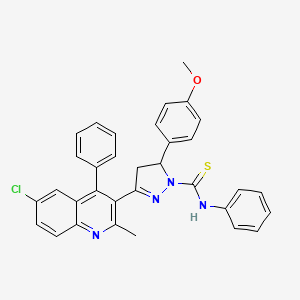
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2404168.png)
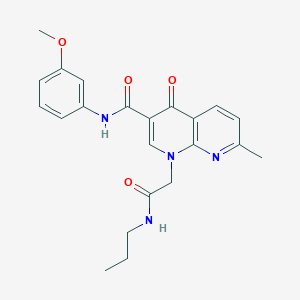
![7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2404171.png)
![1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one](/img/structure/B2404172.png)
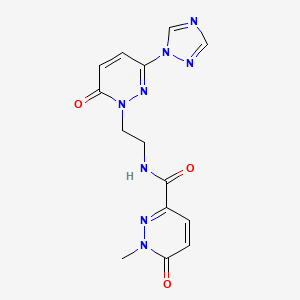
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2404175.png)
methylidene}amino 2,4-difluorobenzoate](/img/structure/B2404180.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2404181.png)

